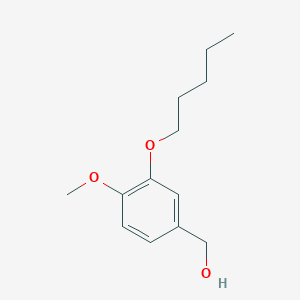

(4-Methoxy-3-(pentyloxy)phenyl)methanol

Description

Properties

IUPAC Name |

(4-methoxy-3-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15-2/h6-7,9,14H,3-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYWIYGUZCUOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Methoxy-3-(pentyloxy)phenyl)methanol, a compound characterized by its unique molecular structure, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 194.27 g/mol. The compound features a methoxy group and a pentyloxy substituent on the aromatic ring, which may influence its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenol with pentyloxybenzyl alcohol under basic conditions. This process can be optimized for yield and purity through various synthetic routes, including continuous flow reactors for industrial applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antibacterial effects .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promise in inhibiting cancer cell proliferation. Research involving human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines revealed that this compound can reduce cell viability significantly. The IC50 values for these cell lines were reported at 226 µg/mL and 242.52 µg/mL, respectively .

The biological effects of this compound are believed to stem from its ability to interact with specific biomolecular targets. It acts as a ligand that can bind to enzymes or receptors, potentially modulating their activity. This interaction may lead to the inhibition of key metabolic pathways involved in bacterial growth and cancer cell proliferation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Phenoxybenzyl Alcohol | 3-Phenoxybenzyl Alcohol | Moderate antimicrobial activity |

| Benzyl Alcohol | - | Minimal antibacterial effects |

| Iso-pentyl Alcohol | - | Lacks significant biological activity |

This table illustrates that while structurally related compounds exhibit varying levels of biological activity, this compound stands out due to its enhanced potency against microbial infections and cancer cells.

Case Studies

- Antimicrobial Study : A study conducted on methanolic extracts from various plant sources identified that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents .

- Cancer Research : In vitro studies on HeLa cells demonstrated that treatment with this compound led to apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent. Further exploration into its mechanism revealed that it could induce oxidative stress within cancer cells, contributing to its antiproliferative effects .

Scientific Research Applications

Basic Information

- IUPAC Name: (4-Methoxy-3-(pentyloxy)phenyl)methanol

- Molecular Formula: C_{12}H_{18}O_{3}

- Molecular Weight: 210.27 g/mol

Structural Characteristics

The compound features a methoxy group and a pentyloxy substituent on a phenyl ring, contributing to its unique chemical behavior and solubility properties. The presence of these functional groups enhances its reactivity in various chemical reactions.

Chemistry

Synthesis Intermediates:

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired properties.

Reactivity Studies:

The compound can participate in oxidation and reduction reactions, which are critical for understanding reaction mechanisms in organic chemistry. For instance, it can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.

Biology

Biological Activity:

Research has indicated that this compound may exhibit biological activities such as antimicrobial and anti-inflammatory effects. These properties are under investigation for potential therapeutic applications .

Interaction with Biomolecules:

The compound's structure allows it to interact with various biomolecules, potentially influencing enzymatic activities or receptor binding. This makes it a candidate for further studies in drug discovery and development.

Medicine

Therapeutic Potential:

Studies are exploring the use of this compound in medicinal chemistry, particularly its role as a lead compound in designing new drugs targeting specific diseases . Its unique structure may confer advantages in binding affinity and selectivity.

Case Study:

A notable case study examined the synthesis of derivatives of this compound, revealing promising results in terms of biological activity against certain pathogens. The derivatives showed enhanced efficacy compared to the parent compound, highlighting the importance of structural modifications .

Industry

Specialty Chemicals:

In industrial applications, this compound is utilized in the production of specialty chemicals. Its solubility properties make it an effective solvent and reagent in various chemical processes.

Production Methods:

The industrial synthesis typically involves scalable methods such as continuous flow reactors that optimize reaction conditions for higher yields and purity.

Uniqueness

The combination of both methoxy and pentyloxy groups provides distinct chemical and physical properties that enhance solubility in organic solvents and reactivity, making it a valuable compound across various research fields.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl (-CF₃) substitution (as in ) introduces strong electron-withdrawing effects, altering binding affinities in enzyme inhibition.

Oxadiazole-containing analogs () demonstrate receptor-targeting capabilities, suggesting the target compound could be optimized for similar applications.

Synthetic Pathways :

- Synthesis of alkoxy-substituted benzyl alcohols often involves Williamson ether synthesis or nucleophilic aromatic substitution (e.g., ’s use of KOH and alkylating agents).

- Complex analogs (e.g., oxadiazoles in ) require multi-step reactions, including cyclization and coupling with carbodiimides (EDC·HCl, HOBt).

Contradictions and Limitations

- Core Structure vs. Activity: While substituent position (e.g., 3- vs. 4-alkoxy) impacts activity, the core structure (e.g., flavanone vs. simple benzyl alcohol) plays a dominant role. For example, flavanones in show inhibitory activity unrelated to simpler phenolic alcohols.

- Data Gaps : Direct biological data for the target compound are absent in the evidence; inferences rely on structural analogs.

Preparation Methods

Step 1: Etherification of 4-Methoxy-3-hydroxybenzaldehyde

Reacting 4-methoxy-3-hydroxybenzaldehyde with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 4-methoxy-3-(pentyloxy)benzaldehyde.

Reaction Conditions

Step 2: Aldehyde Reduction

The intermediate aldehyde is reduced using NaBH₄ or catalytic hydrogenation (H₂/Pd-C). The latter method, as demonstrated in WO2004014879A1 for ester hydrolysis, offers scalability.

Reaction Conditions

-

Reagents : 4-Methoxy-3-(pentyloxy)benzaldehyde, Pd/C (5 wt%), H₂ (1 atm), methanol

-

Temperature : 25–30°C

-

Time : 6–8 hours

Grignard Addition to 4-Methoxy-3-(pentyloxy)benzophenone

Introducing the hydroxymethyl group via Grignard reagent addition to a ketone precursor provides an alternative pathway.

Reaction Conditions

-

Reagents : 4-Methoxy-3-(pentyloxy)benzophenone, methylmagnesium bromide (MeMgBr, 1.5 equiv), tetrahydrofuran (THF)

-

Temperature : 0°C to reflux

-

Time : 2–3 hours

-

Workup : Quench with NH₄Cl, extract with ethyl acetate

-

Yield : ~70–75% (estimated from analogous ketone reductions)

This method mirrors the THF-based reaction environments described in WO2004014879A1, where solvent choice critically influences product purity.

Hydrolysis of (4-Methoxy-3-(pentyloxy)phenyl)methyl Halides

Although less common, hydrolysis of benzyl halides under basic conditions can yield the target alcohol. For example, treating (4-methoxy-3-(pentyloxy)phenyl)methyl chloride with aqueous NaOH:

Reaction Conditions

-

Reagents : (4-Methoxy-3-(pentyloxy)phenyl)methyl chloride, NaOH (10% aqueous), ethanol

-

Temperature : 60–70°C

-

Time : 4–6 hours

Comparative Analysis of Synthetic Methods

Purification and Industrial Scalability

Industrial processes prioritize high yields and minimal by-products. WO2004014879A1 highlights centrifugal separation and solvent washing (e.g., acetone/water) to isolate products with >99.5% purity. For example, washing with acetone reduces by-products like dimerized isoxazoles to <0.05%. Similarly, recrystallization from ethyl acetate/hexane mixtures enhances purity for pharmaceutical applications.

Challenges and Optimization Opportunities

-

Selectivity in Reduction : Over-reduction or ether cleavage may occur under harsh conditions. Catalytic transfer hydrogenation with ammonium formate could improve selectivity.

-

Etherification Efficiency : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Williamson synthesis enhances reaction rates.

-

Solvent Recovery : THF and methanol recycling, as demonstrated in WO2004014879A1, reduces costs in large-scale production .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., methoxy protons at ~3.8 ppm, pentyloxy -OCH₂- at ~1.5–1.7 ppm). Compare with analogs like (4-Methoxythiophen-2-yl)(phenyl)methanol .

- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Advanced

- DFT-NMR Correlation : Calculate chemical shifts using Gaussian09 with the B3LYP/6-31G(d,p) basis set. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

- X-ray Crystallography : Resolve ambiguous stereochemistry. For example, similar compounds (e.g., (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol) have been structurally validated via crystallography .

How can researchers address contradictory data in reported reaction yields or bioactivity?

Q. Advanced

- Yield Discrepancies : Compare catalysts (e.g., NaBH₃CN vs. NaBH₄ in reductive amination ) and purification methods (e.g., HPLC vs. standard column chromatography).

- Bioactivity Variability : Use standardized assays (e.g., enzyme inhibition IC₅₀) with controls. For instance, conflicting results in thiophene-based analogs () may arise from differences in cell lines or assay conditions. Validate with orthogonal techniques like SPR or ITC .

What are the key physicochemical properties influencing solubility and reactivity?

Q. Basic

- LogP : Estimated at ~2.5–3.0 (methoxy and pentyloxy groups increase hydrophobicity). Use the Crippen method or software like ACD/Labs.

- pKa : The phenolic -OH group has a pKa ~10–12, making it deprotonated under basic conditions. Solubility in DMSO or methanol is preferred for reactions .

Q. Advanced

- Solvent Effects : Polarizable continuum models (PCM) in DFT simulate solvation energies. For example, water vs. THF solvation impacts nucleophilic substitution rates .

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min under N₂) reveals decomposition thresholds (~200°C for similar alcohols ).

How can computational tools guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to screen derivatives against targets like cyclooxygenase-2 (COX-2). The pentyloxy chain may occupy hydrophobic pockets, as seen in tetrazole-containing analogs .

- QSAR Modeling : Train models on datasets of phenolic analogs to predict ADMET properties. For example, methoxy groups often improve metabolic stability .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential respiratory irritation (similar to 4-Methoxybenzyl alcohol ).

- Storage : Inert atmosphere (N₂), desiccated, at 2–8°C to prevent oxidation.

How can researchers investigate the compound’s potential in material science applications?

Q. Advanced

- Polymer Synthesis : Evaluate as a monomer for polyesters or polycarbonates. Monitor Tg via DSC; methoxy groups typically lower Tg by increasing chain flexibility .

- Surface Modification : Functionalize nanoparticles (e.g., Au NPs) via thiol-methanol exchange. Characterize using TEM and XPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.